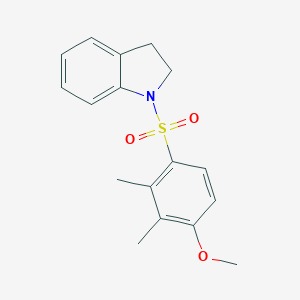![molecular formula C15H14FNO3S B224776 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline is a chemical compound with the molecular formula C16H13FO3S. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline involves the binding of the compound to the ATP-binding site of CK2. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline in lab experiments is its potency as a CK2 inhibitor. This allows for lower concentrations of the compound to be used, reducing the potential for off-target effects. However, the compound has limited solubility in water, making it difficult to use in some experiments. In addition, the compound has not been extensively studied in vivo, limiting its potential applications in animal models.
Zukünftige Richtungen
Future research on 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline could focus on its potential as a treatment for cancer and inflammatory diseases. Studies could also investigate the compound's effects on other cellular processes beyond CK2 inhibition. In addition, the development of more soluble analogs of the compound could expand its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline involves the reaction of 3-methoxy-4-fluorobenzenesulfonyl chloride with indoline in the presence of a base. The resulting product is purified by recrystallization. This method has been optimized to provide high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline has been used in various scientific research studies. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition has shown potential in the treatment of cancer and other diseases where CK2 is overexpressed.
Eigenschaften
Molekularformel |
C15H14FNO3S |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14FNO3S/c1-20-15-10-12(6-7-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
XPHVDISZRVEISJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



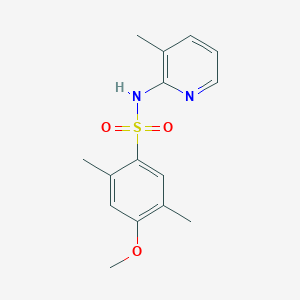
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
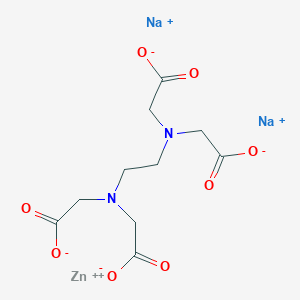
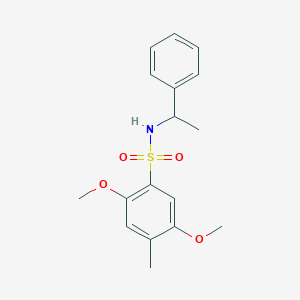

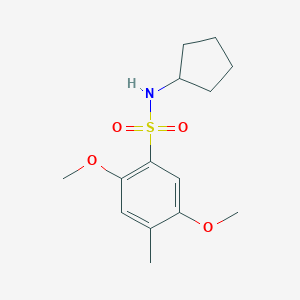

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
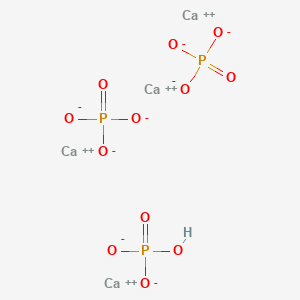
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)

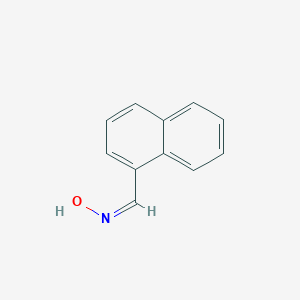
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
